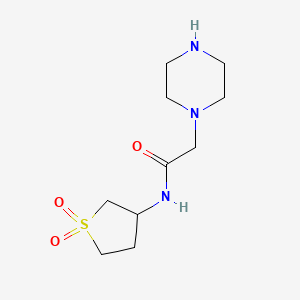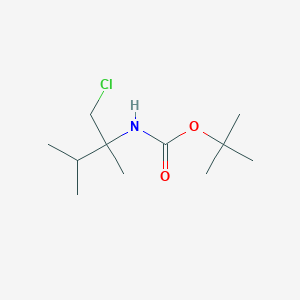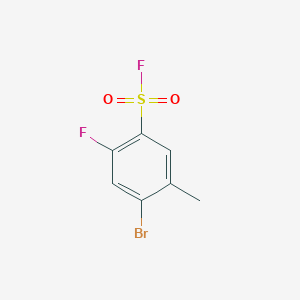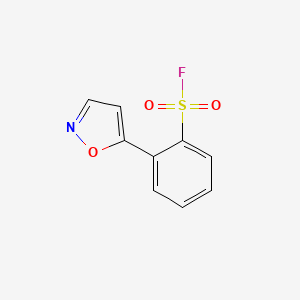![molecular formula C6H14N2OS B13179316 3-[(3-Aminopropyl)sulfanyl]propanamide](/img/structure/B13179316.png)
3-[(3-Aminopropyl)sulfanyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Aminopropyl)sulfanyl]propanamide is an organic compound with the molecular formula C₆H₁₄N₂OS It is characterized by the presence of an amide group and a sulfanyl group attached to a propyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Aminopropyl)sulfanyl]propanamide typically involves the reaction of 3-mercaptopropionic acid with 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Activation of 3-mercaptopropionic acid: This is achieved by converting it into its corresponding acid chloride using reagents such as thionyl chloride (SOCl₂).
Reaction with 3-aminopropylamine: The activated acid chloride is then reacted with 3-aminopropylamine in the presence of a base like triethylamine (Et₃N) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures.
化学反応の分析
Types of Reactions
3-[(3-Aminopropyl)sulfanyl]propanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄
Substitution: Various alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated or acylated derivatives
科学的研究の応用
3-[(3-Aminopropyl)sulfanyl]propanamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[(3-Aminopropyl)sulfanyl]propanamide involves its interaction with specific molecular targets. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The amide group can participate in hydrogen bonding, influencing the compound’s binding affinity to various receptors and enzymes.
類似化合物との比較
Similar Compounds
- 3-[(3-Aminopropyl)sulfanyl]-N-methylpropanamide
- 3-[(3-Aminopropyl)sulfanyl]propanoic acid
Uniqueness
3-[(3-Aminopropyl)sulfanyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile tool in research and industrial applications.
特性
分子式 |
C6H14N2OS |
|---|---|
分子量 |
162.26 g/mol |
IUPAC名 |
3-(3-aminopropylsulfanyl)propanamide |
InChI |
InChI=1S/C6H14N2OS/c7-3-1-4-10-5-2-6(8)9/h1-5,7H2,(H2,8,9) |
InChIキー |
UWWWCGCEUKMOBA-UHFFFAOYSA-N |
正規SMILES |
C(CN)CSCCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{1-Methyl-5-oxaspiro[2.4]heptan-6-yl}methanol](/img/structure/B13179246.png)
![N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B13179253.png)

![tert-Butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate](/img/structure/B13179261.png)
![2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13179267.png)

![4-Fluoro-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13179281.png)


![Methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate](/img/structure/B13179299.png)


